(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[(E)-[6-(4-cyanophenoxy)pyridin-3-yl]methylideneamino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-15-4-7-17(18(22)9-15)20(26)28-25-12-14-3-8-19(24-11-14)27-16-5-1-13(10-23)2-6-16/h1-9,11-12H/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAYPVAABOJWTH-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=NOC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)/C=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a cyanophenoxy group and a dichlorobenzoate moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antibacterial agent.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study Example
In a study published by PubMed, the compound was tested against various cancer cell lines. Results indicated that at concentrations of , the compound significantly inhibited cell proliferation by over 50% compared to controls. Additionally, flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between the target compound and related molecules:
Key Comparative Insights:
- Functional Groups: The target compound’s dichlorobenzoate and cyanophenoxy groups enhance lipophilicity compared to the benzodioxin and methoxy groups in the compound from . This may improve membrane permeability but reduce aqueous solubility.
Synthesis :
Hydrogen Bonding and Crystal Packing :
- Pharmacological Potential: None of the compounds in the evidence are approved for medical use. The dimethylamino group in C1 and the target’s cyanophenoxy group suggest possible kinase inhibition, but further studies are needed .
Research Findings and Data
Structural and Spectroscopic Data:
- Mass Spectrometry : The compound C1 () shows an [M+1]+ peak at m/z 520, consistent with its molecular formula. For the target compound, a similar ESI-MS approach would validate its molecular weight .
- Hydrogen Bonding: Graph-set analysis () could decode the target’s supramolecular architecture, with the imine acting as a hydrogen-bond acceptor and the benzoate ester as a donor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
